(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Overview
Description
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines, which are heterocyclic amines. This compound is known for its unique structure, which consists of two pyrrolidine rings connected by a methylene bridge. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a chiral catalyst in the presence of a suitable base and solvent. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce reduced pyrrolidine derivatives .
Scientific Research Applications
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine include other chiral pyrrolidines and pyrrolidine derivatives, such as:
- ®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
- N-Methylpyrrolidine
- Pyrrolidine N-oxides
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration, which imparts unique reactivity and selectivity in chemical reactions and biological interactions. This makes it a valuable tool in asymmetric synthesis and in the development of chiral drugs with targeted effects .
Properties
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWRMSQRFEIEB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-66-0 | |
Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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